molecular formula C5H3Cl2NO2S B13650323 Methyl 3,4-dichloroisothiazole-5-carboxylate

Methyl 3,4-dichloroisothiazole-5-carboxylate

Cat. No.: B13650323
M. Wt: 212.05 g/mol
InChI Key: UZOSDWZDKCBQBJ-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloroisothiazole-5-carboxylate is a chemical compound with the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloroisothiazole-5-carboxylate typically involves the reaction of 3,4-dichloroisothiazole with methanol in the presence of a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure consistent quality and high yield, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloroisothiazole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Methyl 3,4-dichloroisothiazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloroisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in fungi, leading to its fungicidal activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3,4-dichloroisothiazole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C5H3Cl2NO2S

Molecular Weight

212.05 g/mol

IUPAC Name

methyl 3,4-dichloro-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)8-11-3/h1H3

InChI Key

UZOSDWZDKCBQBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)Cl)Cl

Origin of Product

United States

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